molecular formula C25H21NO5 B2666633 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide CAS No. 923113-87-5

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide

Cat. No. B2666633
CAS RN: 923113-87-5
M. Wt: 415.445
InChI Key: WCEXFUGEEKZSLF-UHFFFAOYSA-N
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Description

The compound “N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide” is a complex organic molecule. It contains a chromene ring (a common structure in many natural products), an ethoxyphenyl group, and a methoxybenzamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For instance, the ethoxy group might undergo hydrolysis under acidic or basic conditions to yield ethanol and a phenol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include its solubility in various solvents, its melting and boiling points, and its stability under various conditions .

Scientific Research Applications

G Protein-Coupled Receptor GPR35 Agonist

A derivative of the compound, namely 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, has been identified as a potent and selective agonist for G protein-coupled receptor GPR35. This compound was labeled with tritium and characterized using kinetic, saturation, and competition assays, suggesting its potential application in studying GPR35-related pathways (Thimm et al., 2013).

Antimicrobial Applications

Compounds structurally related to N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide have shown promising antimicrobial properties. For example, N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides exhibited significant antibacterial and antifungal activities, which may offer therapeutic options for microbial diseases (Desai et al., 2013).

Antioxidant Properties

Certain derivatives of 4-hydroxycoumarin, which include structures similar to the compound , have been investigated for their antioxidant properties. These compounds demonstrated varying degrees of scavenger activity, indicating their potential application in combating oxidative stress (Stanchev et al., 2009).

Antibacterial Effects

Other derivatives of 4-hydroxy-chromen-2-one, including compounds with a methoxybenzamide group, have been synthesized and shown to possess high levels of antibacterial activity. This suggests their potential use in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Catalytic Applications

The N-methoxybenzamide group, present in the compound, has been used in Rh(III)-catalyzed oxidative olefination processes. This application highlights the compound's relevance in synthetic chemistry, particularly in the selective formation of valuable chemical products (Rakshit et al., 2011).

Future Directions

The future research directions for this compound could include studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to study its interactions with various biological targets and its potential uses in medicine or other fields .

properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-3-30-18-11-8-16(9-12-18)24-15-21(27)20-14-17(10-13-23(20)31-24)26-25(28)19-6-4-5-7-22(19)29-2/h4-15H,3H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEXFUGEEKZSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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